Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate is an organic compound with the molecular formula C9H10O6. It is a derivative of furan, a heterocyclic aromatic organic compound characterized by a ring structure composed of one oxygen atom and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate typically involves the esterification of furan derivatives. One common method is the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl furan-2-carboxylate
- Dimethyl furan-2,5-dicarboxylate
- Furan-2-acetic acid methyl ester
Uniqueness
Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Biological Activity
Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a furan ring substituted with a methoxycarbonyl group, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (mg/mL) |
---|---|
Escherichia coli | 0.004 |
Staphylococcus aureus | 0.015 |
Bacillus cereus | 0.008 |
Enterobacter cloacae | 0.004 |
These findings indicate that the compound is particularly effective against Gram-positive and Gram-negative bacteria, outperforming some established antibiotics in certain cases .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines revealed significant antiproliferative effects. The results are presented in Table 2.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 5.0 |
MCF-7 (breast cancer) | 3.5 |
A549 (lung cancer) | 4.2 |
The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The data is summarized in Table 3.
Cytokine | Concentration (pg/mL) | Control | Treatment |
---|---|---|---|
TNF-α | 150 | 120 | 80 |
IL-6 | 200 | 180 | 100 |
These results highlight the compound's ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study tested this compound against clinical isolates of E. coli and S. aureus. The compound exhibited significant antibacterial activity, leading to recommendations for further exploration as an alternative treatment for resistant bacterial infections.
- Cancer Research : In a preclinical model of breast cancer, treatment with this compound resulted in reduced tumor growth and increased apoptosis of cancer cells, indicating its potential as a therapeutic agent in oncology.
- Inflammation Models : In animal models of acute inflammation, administration of the compound significantly reduced edema and inflammatory markers, supporting its use in developing anti-inflammatory therapies.
Properties
CAS No. |
94110-10-8 |
---|---|
Molecular Formula |
C9H10O6 |
Molecular Weight |
214.17 g/mol |
IUPAC Name |
methyl 2-(furan-2-yl)-2-methoxycarbonyloxyacetate |
InChI |
InChI=1S/C9H10O6/c1-12-8(10)7(15-9(11)13-2)6-4-3-5-14-6/h3-5,7H,1-2H3 |
InChI Key |
MDSSZZXFPUYYPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.